KR30031

描述

KR30031 是一种新型的 P-糖蛋白抑制剂,具有潜在的抗癌活性。它是一种维拉帕米类似物,旨在减少心血管作用。 该化合物已被证明具有降低外排转运的能力,与维拉帕米(一种众所周知的 P-糖蛋白抑制剂)相当 .

准备方法

KR30031 的合成路线和反应条件在公开来源中未被广泛记录。 据了解,this compound 是一种定制产品,其合成涉及一个专门的团队,该团队拥有创建高成本、高价值化合物的经验 。工业生产方法可能涉及标准的有机合成技术,包括使用特定溶剂和试剂以实现所需的分子结构。

化学反应分析

KR30031 经历各种化学反应,主要集中在其作为 P-糖蛋白抑制剂的作用。 该化合物参与增强其他药物(如紫杉醇)生物利用度的反应,方法是抑制 P-糖蛋白介导的外排泵 。 这些反应中常用的试剂和条件包括 DMSO、PEG300 和 Tween 80 等溶剂,用于制备体内制剂 。这些反应形成的主要产物通常是共同给药药物的生物利用度增强。

科学研究应用

Anticancer Activity

KR30031's primary application lies in oncology, where it serves as an adjuvant to improve the effectiveness of chemotherapeutic agents. By inhibiting the P-glycoprotein efflux mechanism, this compound enhances the oral bioavailability of drugs like paclitaxel, which is often limited due to rapid efflux from cells. This property makes it a valuable candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .

Enhancing Drug Formulations

In pharmaceutical research, this compound is explored for its potential to enhance formulations of various drugs that are substrates for P-glycoprotein. By incorporating this compound into drug delivery systems, researchers aim to develop more effective therapeutic regimens that require lower doses of active ingredients while achieving desired pharmacological effects .

Case Study 1: Paclitaxel Bioavailability Improvement

A study demonstrated that co-administration of this compound with paclitaxel significantly increased the drug's bioavailability in preclinical models. The results indicated a marked reduction in plasma clearance and an increase in peak plasma concentration when this compound was included in the treatment regimen compared to paclitaxel alone. This finding underscores this compound's potential as a co-therapy in clinical oncology settings .

Case Study 2: Cardiovascular Safety Profile

Research comparing this compound with verapamil revealed that while both compounds effectively inhibit P-glycoprotein, this compound exhibited a substantially lower incidence of cardiovascular side effects. This safety profile makes it a promising candidate for patients who are at risk for cardiovascular complications when undergoing chemotherapy .

Data Tables

| Aspect | This compound | Verapamil |

|---|---|---|

| Type | P-glycoprotein inhibitor | P-glycoprotein inhibitor |

| Primary Application | Cancer therapy adjunct | Hypertension treatment |

| Cardiovascular Effects | Minimal | Significant |

| Bioavailability Enhancement | High (with paclitaxel) | Moderate |

作用机制

KR30031 通过抑制 P-糖蛋白外排泵发挥作用,该外排泵负责将药物从细胞中排出。 这种抑制作用通过阻止药物从肠腔中外排来增强共同给药药物的生物利用度 。this compound 的分子靶标包括 P-糖蛋白本身,所涉及的途径主要与药物转运和代谢有关。 该化合物降低外排转运的能力与另一种众所周知的 P-糖蛋白抑制剂维拉帕米相当 .

相似化合物的比较

KR30031 类似于维拉帕米,维拉帕米是一种众所周知的 P-糖蛋白抑制剂,但心血管作用更少 。这两种化合物都可有效降低外排转运,增强共同给药药物的生物利用度。 this compound 的独特优势在于其降低的心血管副作用,使其成为用于癌症治疗和其他治疗应用的更安全替代品 。 其他类似化合物包括酮康唑,酮康唑也用于通过抑制肝脏代谢来增强紫杉醇等药物的生物利用度 .

生物活性

KR30031 is a compound that has garnered attention in pharmacological research, particularly for its role as a multidrug resistance (MDR) modulator. This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents by overcoming the resistance mechanisms that cancer cells often develop against such treatments. In this article, we will delve into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and its implications in clinical settings.

This compound operates primarily as an inhibitor of P-glycoprotein (P-gp), a well-known efflux transporter that plays a significant role in drug resistance. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects on resistant cancer cells. This mechanism was highlighted in a study where this compound was shown to have an effective concentration (EC50) comparable to that of verapamil, another known P-gp inhibitor .

Table 1: Comparison of EC50 Values for this compound and Verapamil

| Compound | EC50 Value (nM) | Effect on Paclitaxel Cytotoxicity |

|---|---|---|

| This compound | 0.00066 | Significant enhancement |

| Verapamil | 0.04 | Standard comparator |

Biological Activity in Cancer Models

The biological activity of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated the ability to potentiate the cytotoxic effects of paclitaxel in HCT15 cells, a human colon cancer cell line. The study indicated that this compound significantly increased rhodamine accumulation in these cells, suggesting enhanced drug uptake due to P-gp inhibition . However, it was noted that this compound did not affect paclitaxel-induced cytotoxicity in SK-OV-3 ovarian cancer cells or tamoxifen-induced cytotoxicity across multiple cell lines, indicating a selective action depending on the cellular context .

Case Study: Efficacy of this compound

In a preclinical study involving HCT15 and HCT15/CL02 cells (the latter being resistant to certain drugs), this compound was shown to enhance the effectiveness of paclitaxel significantly. The results suggested that while this compound and verapamil had similar effects on drug accumulation in HCT15 cells, this compound was less effective in HCT15/CL02 cells compared to KR30026, another compound being studied concurrently .

Cardiovascular Safety Profile

An important aspect of any MDR modulator is its safety profile concerning cardiovascular effects. In studies assessing cardiac toxicity through isolated rat aorta and guinea pig heart models, both KR30026 and this compound exhibited significantly lower potency compared to verapamil—by factors ranging from 15-70 times less potent. This suggests a potentially favorable safety profile for this compound regarding cardiovascular side effects while still providing effective modulation of drug resistance .

Implications for Clinical Use

The findings surrounding this compound indicate its potential as an adjunct therapy in cancer treatment regimens where drug resistance is a significant barrier. By enhancing the efficacy of established chemotherapeutics like paclitaxel, this compound could improve treatment outcomes for patients with resistant tumors.

Future Research Directions

Further research is essential to fully elucidate the pharmacokinetics and long-term safety profile of this compound. Clinical trials are needed to assess its effectiveness in human subjects and to explore combination therapies with other chemotherapeutic agents.

属性

分子式 |

C26H34N2O4 |

|---|---|

分子量 |

438.6 g/mol |

IUPAC 名称 |

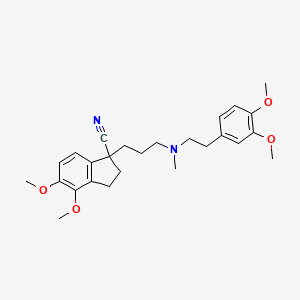

1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile |

InChI |

InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3 |

InChI 键 |

VLSLFQMGJUJBQJ-UHFFFAOYSA-N |

SMILES |

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |

规范 SMILES |

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |

外观 |

white to off-white solid powder. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly. |

溶解度 |

soluble in DMSO, not soluble in water |

储存 |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

同义词 |

KR30031; KR-30031; KR 30031. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。